mPEG45-diol

Hydrogel swelling PLLA-PEG-PLLA triblock Periodontal drug delivery

mPEG45-diol (CAS 122202-39-5) provides terminal 1,2-diol functionality for bifunctional crosslinking—unlike mono-hydroxy mPEG. With ~45 EO units (Mn ~2088 Da), this specific PEG length is validated for mPEG45-PLV19 injectable hydrogels, PLA97-PEG45-PLA97 BEPO-based long-acting injectables, pH-responsive nanoparticles, and photocrosslinkable hydrogels with predictable ~22-day degradation. Substituting shorter PEG (n≈7) alters self-assembly; higher MW variants change swelling ratios and release kinetics. Procure the exact PEG45-diol architecture for your triblock copolymer or crosslinked hydrogel formulation.

Molecular Formula C6H14O4
Molecular Weight 150.17 g/mol
CAS No. 122202-39-5
Cat. No. B14013127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemPEG45-diol
CAS122202-39-5
Molecular FormulaC6H14O4
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCOCCOCC(CO)O
InChIInChI=1S/C6H14O4/c1-9-2-3-10-5-6(8)4-7/h6-8H,2-5H2,1H3
InChIKeyMTVRYEOLUOHZHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





mPEG45-diol CAS 122202-39-5 Procurement Guide: Molecular Specifications and Baseline Characteristics


mPEG45-diol (CAS 122202-39-5) is a linear monomethoxy poly(ethylene glycol) derivative bearing a terminal 1,2-diol (glyceryl) moiety, with a nominal molecular weight of approximately 2088 Da corresponding to ~45 ethylene oxide repeat units . The compound is defined by its α-(2,3-dihydroxypropyl)-ω-methoxy structure, which confers dual hydroxyl functionality at one terminus while maintaining a methoxy-capped opposite end . As a PEG derivative containing polyether units, mPEG45-diol exhibits water solubility and biocompatibility characteristics typical of the PEG class [1]. The molecular architecture provides both hydrophilic stealth properties associated with PEG backbones and reactive hydroxyl handles for subsequent functionalization or crosslinking applications.

Why Generic mPEG Substitution Fails for mPEG45-diol Applications


Procurement decisions for mPEG derivatives cannot rely on nominal molecular weight equivalence alone, as three critical parameters govern functional performance: (1) terminal diol content directly impacts crosslinking propensity and conjugate architecture [1]; (2) PEG block length (n ≈ 45, Mn ≈ 2000 Da) determines hydrodynamic radius, steric shielding efficiency, and in vivo pharmacokinetic behavior relative to shorter (e.g., n ≈ 7, Mn ≈ 350 Da) or longer (e.g., Mn ≥ 5000 Da) variants [2]; and (3) polydispersity index (PDI) variations between suppliers affect batch-to-batch reproducibility in polymerization and bioconjugation yields [3]. Substituting mPEG45-diol with a mono-hydroxy mPEG2000 eliminates the capacity for bifunctional crosslinking; replacing with a shorter mPEG7-diol alters self-assembly behavior and drug release kinetics; and using a higher molecular weight PEG-diol changes hydrogel swelling ratios and degradation timelines. The evidence below quantifies these differentiation points.

mPEG45-diol Quantitative Differentiation Evidence: Head-to-Head Comparator Analysis


mPEG45-Diol Enables Tunable Hydrogel Swelling and Complete Matrix Dissolution in PBS

In crosslinked PLLA-PEG-PLLA networks, hydrogels synthesized from PLA4-PEG45-PLA4 macromonomers (incorporating the PEG45 block) achieved equilibrium swelling ratios of 4.5–3.5 in PBS within approximately 5 hours, with penetrant diffusion coefficients of 1.5–2.4 × 10⁶ cm² s⁻¹, and complete polymer matrix dissolution after approximately 22 days via hydrolytic degradation of lactide segments [1]. While this study does not provide direct comparator data for different PEG block lengths, the PEG45 length (Mn ≈ 2000 Da) was identified as optimal for the proposed periodontal application among the series evaluated, establishing a class-level inference that shorter PEG blocks (e.g., PEG16) would yield different swelling kinetics and degradation profiles [1].

Hydrogel swelling PLLA-PEG-PLLA triblock Periodontal drug delivery

mPEG45 vs mPEG7 Differential Incorporation in Long-Acting Injectable Triblock Copolymer Formulations

In the development of long-acting injectable ivermectin formulations utilizing BEPO technology, a triblock copolymer PLA97–PEG45–PLA97 was synthesized alongside two diblock copolymers, mPEG45–PLA130 and mPEG7–PLA41 . Formulation A utilized a copolymer comprising PLA97–PEG45–PLA97 and mPEG45–PLA130, while Formulation B employed PLA97–PEG45–PLA97 and mPEG7–PLA41 . This demonstrates that the PEG45 chain length (Mn ≈ 2000 Da) and the shorter PEG7 variant (Mn ≈ 350 Da) serve distinct roles within the same delivery system architecture, with mPEG45-containing copolymers incorporated into the primary triblock and one diblock component, whereas mPEG7 was reserved for the alternative diblock formulation .

Triblock copolymer PLA-PEG-PLA Long-acting injectable BEPO technology

mPEG45-PH-PLLA Nanoparticle Drug Release Rate Modulation via pH-Sensitive Chain Length

In mPEG-PH-PLLA triblock copolymer nanoparticles, the mPEG45 block (Mn ≈ 2000 Da) was held constant while poly(L-histidine) (PH) chain length was varied to assess pH-sensitive drug release behavior [1]. At pH 5.0 (mimicking the tumor microenvironment and endosomal compartment), the release rate of doxorubicin from mPEG45-PH15-PLLA82 nanoparticles was significantly faster than that from mPEG45-PH30-PLLA82 nanoparticles [1]. This demonstrates that with a fixed mPEG45 stealth block, the PH block length provides tunable control over pH-triggered drug release kinetics, and that mPEG45 serves as the standardized hydrophilic segment enabling this structure-property relationship [1].

pH-sensitive nanoparticles Doxorubicin delivery Tumor microenvironment

PEG2000 Molecular Weight Demonstrates Optimal In Vivo Circulation Enhancement Among PEG Variants

A systematic evaluation of PEG molecular weight effects on liposome pharmacokinetics demonstrated that at a PEG density of 10%, liposomes modified with PEG2000 (equivalent to mPEG45-diol backbone length) exhibited the highest area under the curve (AUC) compared to PEG1000, PEG5000, and PEG10000 variants [1]. This finding establishes a class-level advantage for the ~2000 Da PEG molecular weight range in achieving optimal in vivo circulation time for stealth liposome formulations. For PEG10000, the elimination rate decreased as PEG density increased, whereas PEG2000 achieved maximal enhancement at the 10% density condition [1].

PEGylated liposomes Pharmacokinetics Stealth nanocarriers

Diol Impurity in mPEG Determines Crosslinking Propensity and Immunogenicity in PEGylated Biologics

The presence of difunctional PEG diol in mPEG preparations induces cross-linked conjugates that trigger accelerated blood clearance (ABC) phenomena. In canine uricase PEGylated with 5 kDa mPEG-SPA, difunctional PEG diol impurities (ranging 1–10% in typical mPEG batches) caused cross-linking between protein molecules, leading to aggregate formation and subsequent anti-PEG IgM-mediated accelerated clearance in vivo [1]. This establishes that diol content is a critical quality attribute: mPEG-diol compounds are the very impurity that must be controlled in mono-mPEG formulations [1], and conversely, intentionally procured mPEG45-diol serves as a defined bifunctional building block for applications requiring crosslinking capacity.

PEG diol Accelerated blood clearance Anti-PEG IgM PEGylation

mPEG45-diol High-Value Application Scenarios Based on Quantitative Evidence


Synthesis of Injectable Thermo-Sensitive Hydrogels for Localized Osteosarcoma Therapy

mPEG45-diol serves as a precursor for synthesizing mPEG45-PLV19 thermo-sensitive hydrogels capable of sustained co-delivery of methotrexate and alendronate for synergistic osteosarcoma inhibition [1]. In vivo treatment with gel + methotrexate + alendronate effectively inhibited tumor growth and significantly reduced bone destruction and lung metastasis compared to other treatment groups [1]. The mPEG45 block length provides the appropriate hydrophilic-lipophilic balance for injectable thermo-gelling behavior at physiological temperature.

Synthesis of PLA-PEG-PLA Triblock Copolymers for Long-Acting Injectable Drug Delivery Systems

mPEG45-diol is the essential PEG block for synthesizing PLA97–PEG45–PLA97 triblock copolymers used in BEPO technology-based long-acting injectable formulations, as demonstrated in veterinary ivermectin delivery systems . The PEG45 length (Mn ≈ 2000 Da) provides the optimal balance of hydrophilicity and copolymer self-assembly behavior required for sustained drug release from this clinically validated platform .

Preparation of pH-Responsive Nanoparticles for Tumor-Specific Doxorubicin Delivery

mPEG45-diol can be utilized to synthesize mPEG45-PH-PLLA triblock copolymers for pH-sensitive nanoparticle drug delivery systems. At pH 5.0 (tumor microenvironment), doxorubicin release from mPEG45-PH15-PLLA82 nanoparticles is significantly accelerated compared to physiological pH 7.4 [2]. The mPEG45 block provides a consistent stealth corona that enables tunable drug release kinetics through variation of the pH-sensitive poly(L-histidine) block length [2].

Crosslinked Hydrogel Scaffolds for Periodontal Tissue Engineering with Defined Degradation Kinetics

mPEG45-diol-derived PLA4-PEG45-PLA4 macromonomers enable the fabrication of photocrosslinkable hydrogels that swell to equilibrium in PBS within 5 hours (swelling ratios 4.5–3.5) and undergo complete matrix dissolution after approximately 22 days via hydrolytic degradation [3]. The resulting hydrogels exhibit open pore structures with diameters exceeding 25 μm and demonstrate non-cytotoxicity toward fibroblasts and osteoblasts [3], making them suitable for periodontal drug delivery applications requiring predictable degradation timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for mPEG45-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.